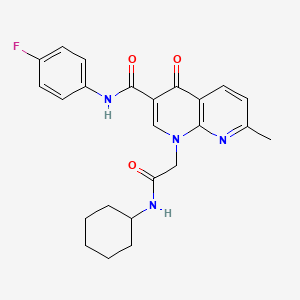
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, identified by its CAS number 1251705-75-5, is a synthetic compound belonging to the naphthyridine class. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C24H25FN4O3 with a molecular weight of 436.5 g/mol. Its structure includes a cyclohexylamino group, a fluorophenyl moiety, and a naphthyridine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251705-75-5 |
| Molecular Formula | C24H25FN4O3 |
| Molecular Weight | 436.5 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and antifungal agent. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of naphthyridine possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
- Antifungal Activity : The compound has also demonstrated antifungal activity against strains like Candida albicans, with MIC values reported between 16.69 to 78.23 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the naphthyridine core influence biological activity:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects the inhibitory action against microbial strains. For example, substitutions at specific positions on the phenyl ring have been correlated with enhanced antibacterial properties .
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit bacterial growth effectively. For instance, a study noted that modifications leading to increased lipophilicity enhanced membrane permeability, thus improving antimicrobial efficacy .
- Comparative Studies : Comparative analyses with other known antimicrobial agents revealed that this compound exhibits comparable or superior activity against certain bacterial strains, suggesting its potential as a lead compound for further development .
Propriétés
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-15-7-12-19-22(31)20(24(32)28-18-10-8-16(25)9-11-18)13-29(23(19)26-15)14-21(30)27-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGHHQYZXKREIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














